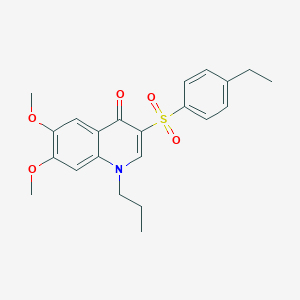

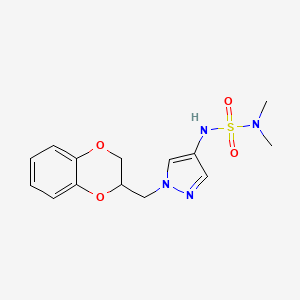

![molecular formula C24H19ClN4O3S3 B2615293 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride CAS No. 1330321-41-9](/img/structure/B2615293.png)

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride” is a complex organic compound. It is a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been studied for their potential anti-tubercular and anti-inflammatory properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In one example, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid. The resulting intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include coupling reactions, acetylation, and nucleophilic substitution . For instance, benzothiazole derivatives were synthesized after acetylation of benzothiazole in the presence of base NEt3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate .Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

Some derivatives of the compound have been synthesized and evaluated for their anti-inflammatory properties. Certain derivatives with a methoxy group at the sixth position in the benzothiazole ring have shown significant inhibition of COX-1 and COX-2, key enzymes involved in inflammation .

Anti-HIV Activity

There is some evidence that similar compounds may have anti-HIV activity, although more research is needed in this area .

Anti-fibrosis Activity

Some compounds with a similar structure have shown better anti-fibrosis activity than Pirfenidone (PFD), a drug used to treat idiopathic pulmonary fibrosis .

Antibacterial Agents

Novel N’-(1,3-benzothiazol-2-yl)-arylamide derivatives have been synthesized and evaluated as antibacterial agents. Some of these compounds have shown promising activity against Staphylococcus aureus .

Structural Studies

The compound has been the subject of structural studies, including X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations. These studies can provide valuable information about the compound’s interactions and stability .

Mecanismo De Acción

Benzothiazole derivatives have shown promising anti-tubercular and anti-inflammatory activities. The inhibitory concentrations of the newly synthesized molecules were compared with standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis . In terms of anti-inflammatory activity, some compounds showed high IC50 values for COX-1 inhibition and demonstrated excellent COX-2 SI values .

Direcciones Futuras

Benzothiazole derivatives, due to their promising anti-tubercular and anti-inflammatory activities, are a subject of ongoing research . Future directions could include further optimization of the synthetic pathways, exploration of other biological activities, and in-depth studies on the mechanism of action of these compounds. Additionally, more comprehensive safety and toxicity studies would be needed before these compounds could be considered for therapeutic use.

Propiedades

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O3S3.ClH/c1-27-9-8-15-20(12-27)34-24(21(15)23-25-16-4-2-3-5-18(16)33-23)26-22(29)19-11-13-10-14(28(30)31)6-7-17(13)32-19;/h2-7,10-11H,8-9,12H2,1H3,(H,26,29);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIASLWLHADGAQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC6=C(S5)C=CC(=C6)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

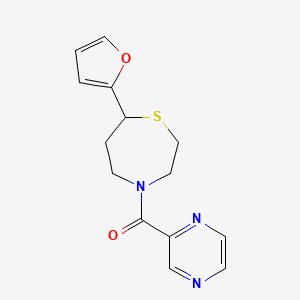

![2-(4-Bromophenyl)-1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2615210.png)

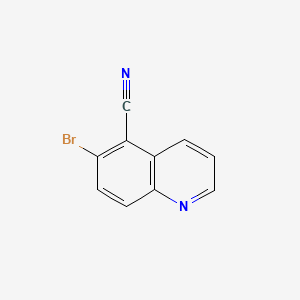

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)urea](/img/structure/B2615216.png)

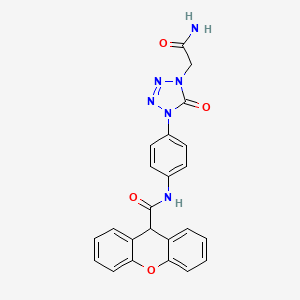

![6-ethyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2615219.png)

![(3AR,8aS)-2-(5-(trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B2615223.png)

![3,4-Dimethoxy-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]benzamide](/img/structure/B2615225.png)

![5-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole](/img/structure/B2615229.png)

![phenyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2615232.png)

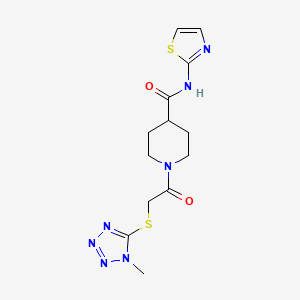

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2615233.png)